Cas no 2034233-85-5 (4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine)

4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine
- F6564-5327
- 4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine
- [4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone
- (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone
- AKOS026704976
- 2034233-85-5
-
- Inchi: 1S/C22H27N5O2/c28-22(18-3-5-19(6-4-18)25-13-15-29-16-14-25)27-11-9-26(10-12-27)21-8-7-20(23-24-21)17-1-2-17/h3-8,17H,1-2,9-16H2
- InChI Key: QWMWQFIYJGJAJI-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC(=CC=2)C(N2CCN(C3=CC=C(C4CC4)N=N3)CC2)=O)CC1
Computed Properties
- Exact Mass: 393.21647512g/mol
- Monoisotopic Mass: 393.21647512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8Ų
- XLogP3: 1.6
4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-5327-10mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-30mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-2μmol |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-20mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-75mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6564-5327-10μmol |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-1mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6564-5327-4mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6564-5327-5mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-15mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 15mg |
$133.5 | 2023-09-08 |
4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine Related Literature
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine
4-{4-4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}Morpholine: A Comprehensive Overview
The compound 4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine (CAS NO 2034233-85-5) is a highly specialized molecule with significant potential in the field of biopharmaceuticals and drug discovery. This compound belongs to a class of molecules that combine morpholine derivatives with complex heterocyclic structures, making it a subject of interest for researchers exploring novel therapeutic agents.
Its intricate structure incorporates multiple functional groups, including pyridazine, piperazine, and cyclopropane, which contribute to its unique pharmacological profile. Recent studies have highlighted the importance of such heterocyclic frameworks in designing molecules with enhanced bioavailability and target specificity.
One of the key features of this compound is the presence of 6-cyclopropylpyridazine-3-yl, which adds a layer of complexity to its pharmacokinetics. This substructure has been shown in preclinical studies to influence metabolism and toxicity, making it a critical factor in drug design optimization.
The integration of piperazine within the molecular framework introduces steric and electronic effects that can modulate interactions with biological targets. This has been explored extensively in medicinal chemistry, where such modifications are often employed to fine-tune receptor binding affinity and selectivity.
Recent advancements in crystallography and computational modeling have provided deeper insights into the molecular interactions of this compound. These tools have enabled researchers to predict and validate its behavior in in vitro and in vivo settings, paving the way for more efficient drug development processes.
Moreover, the morpholine moiety plays a crucial role in determining the compound's solubility and lipophilicity, which are essential parameters for pharmacokinetics. Innovations in drug delivery systems have further emphasized the importance of such structural elements in achieving desired therapeutic effects.
Current research trends in biopharmaceuticals increasingly focus on molecules with tailored properties, such as those derived from pyridazine derivatives. This compound serves as a valuable model for understanding how specific structural modifications can lead to improved therapeutic outcomes.
Overall, 4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine represents a cutting-edge development in the field of medicinal chemistry, offering promising avenues for future research and applications in biopharmaceuticals.
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